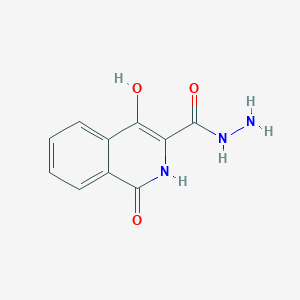

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide

Overview

Description

Synthesis Analysis

The synthesis of 4-hydroxyquinolone derivatives typically involves multiple steps, including aminolysis, esterification, and heterocyclization. For instance, an improved method for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives starts with the aminolysis of phthalic anhydride with alkylaminoacetic acid derivatives, followed by esterification with diazomethane and Dieckmann condensation . Another method involves the reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis to yield 3-amino-4-hydroxyquinolin-2(1H)-one derivatives . Additionally, the use of N,N'-dicyclohexylcarbodiimide in the synthesis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylates has been reported to produce high yields and purity .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various analytical techniques such as 1H NMR, mass spectroscopy, and X-ray analysis. For example, the structure of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid pyridylamides was confirmed using these methods . The presence of the hydroxy group and the carbohydrazide moiety in the compound of interest suggests potential for hydrogen bonding and other intermolecular interactions that could influence its chemical behavior and biological activity.

Chemical Reactions Analysis

The chemical reactivity of 4-hydroxyquinolone derivatives varies depending on the substituents and reaction conditions. Bromination of these compounds can lead to conventional addition to double bonds or halocyclization, depending on the substituents present . The reduction of 1-R-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids 2-nitrobenzylidenehydrazides to the corresponding quinoline-3-carboxamides has been observed, as well as their conversion to symmetrical N,N'-di(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinoyl)hydrazines under different conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-hydroxyquinolone derivatives are influenced by their molecular structure. The presence of hydroxy and carbohydrazide groups can affect solubility, hydrogen bonding capacity, and acidity/basicity. These properties are crucial for the biological activity of the compounds, as they determine the interaction with biological targets and the ability to cross cellular membranes. The papers provided do not detail the specific physical and chemical properties of 4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, but the general trends in the 4-hydroxyquinolone family can be inferred .

Scientific Research Applications

Cholinesterase Inhibition and Calcium Channel Antagonism

A study delved into the synthesis, biological evaluation, and molecular modeling of new derivatives of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, highlighting their potential as cholinesterase inhibitors and calcium channel antagonists. These compounds have been investigated for their capacity to inhibit acetylcholinesterase/butyrylcholinesterase and their selectivity was confirmed through docking analysis. Specifically, one compound demonstrated a significant reduction in calcium signals in bovine chromaffin cells, suggesting a potential application in the modulation of calcium-mediated processes (Tomassoli et al., 2011).

Molecular Docking and Antimicrobial Activity

Research on novel complexes derived from quinoline derivatives, including 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, has been conducted. These compounds were synthesized and characterized, followed by molecular modeling and docking studies. They were evaluated against HepG2-code:5EQG protein, showing promising inhibition levels. Additionally, their antimicrobial activity against various microorganisms like E. Coli, B. Subtils, and Asp. Niger was promising, opening pathways for their application in antimicrobial and anticancer therapies (Ali et al., 2019).

Ion Recognition and Sensing

The compound has been utilized in the synthesis of molecular receptors with specificity towards multiple ions. Notably, a study showcased the design and synthesis of a new molecular receptor employing hydrophobic and conformational motifs of calix[4]arene and the binding characteristics of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide. The receptor exhibited distinct color and fluorescence changes upon interaction with specific ions, indicating its potential in selective ion sensing and recognition applications (Chawla & Gupta, 2015).

Bioactivity and Drug Synthesis

Multiple studies have explored the synthesis of various derivatives of 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide, investigating their chemical properties and potential bioactivity. For instance, research has been conducted on the synthesis of dihydrooxazines and their potential in drug development processes. Other studies have focused on the chemical transformations and biological properties of specific derivatives, examining their potential in medical applications, including antimicrobial and anti-inflammatory activities (Freeman et al., 1979; Ukrainets et al., 2011; Sultana et al., 2013).

Future Directions

The future directions for research on “4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide” involve further structural modification to improve potencies . The 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide scaffold provides an acceptable chemical template for synthetic modification, probably resulting in compounds with further promising anti-HIV-1 and antibacterial potencies .

properties

IUPAC Name |

4-hydroxy-1-oxo-2H-isoquinoline-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O3/c11-13-10(16)7-8(14)5-3-1-2-4-6(5)9(15)12-7/h1-4,14H,11H2,(H,12,15)(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGUFEFMECHJRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(NC2=O)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901161290 | |

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carbohydrazide | |

CAS RN |

104926-86-5 | |

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104926-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dihydro-4-hydroxy-1-oxo-3-isoquinolinecarboxylic acid hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901161290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-N-[2-nitro-2-(phenylsulfonyl)vinyl]aniline](/img/structure/B1300658.png)

![3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxybenzaldehyde](/img/structure/B1300685.png)

![3-[(4-fluorophenyl)methoxy]-N-[(4-methylphenyl)methylideneamino]thiophene-2-carboxamide](/img/structure/B1300706.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-(3-methyl-2-thienyl)methylidene]-2-thiophenecarbohydrazide](/img/structure/B1300707.png)

![3-[(4-fluorobenzyl)oxy]-N'-[(E)-4-pyridinylmethylidene]-2-thiophenecarbohydrazide](/img/structure/B1300708.png)

![Methyl 5-nitrobenzo[b]thiophene-2-carboxylate](/img/structure/B1300712.png)

![2-oxo-1-[(E)-3-phenyl-2-propenyl]-4-(2-thienyl)-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B1300720.png)

![4-{[(2,5-Dimethyl-furan-3-carbonyl)-amino]-methyl}-5-methyl-furan-2-carboxylic acid](/img/structure/B1300732.png)

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)